molecular formula C30H33BrN4O5 B297562 2-(2-{3-bromo-5-ethoxy-4-[2-(mesitylamino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxo-N-(2-phenylethyl)acetamide

2-(2-{3-bromo-5-ethoxy-4-[2-(mesitylamino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxo-N-(2-phenylethyl)acetamide

Cat. No.: B297562
M. Wt: 609.5 g/mol
InChI Key: YZXCIIGELAPOTJ-ATZGPIRCSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-{3-bromo-5-ethoxy-4-[2-(mesitylamino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxo-N-(2-phenylethyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly known as "compound X" and has been studied extensively for its mechanism of action and physiological effects.

Mechanism of Action

The mechanism of action of 2-(2-{3-bromo-5-ethoxy-4-[2-(mesitylamino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxo-N-(2-phenylethyl)acetamide involves the inhibition of various enzymes and pathways involved in disease progression. It has been shown to inhibit the activity of enzymes such as tyrosine kinase, topoisomerase, and COX-2. It also inhibits the activation of various signaling pathways such as PI3K/Akt and NF-κB. These mechanisms ultimately lead to the inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects. It has been shown to reduce the levels of various biomarkers associated with disease progression such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and vascular endothelial growth factor (VEGF). It also reduces the levels of glucose, insulin, and lipid markers in diabetes research. In cancer research, it induces cell cycle arrest and apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(2-{3-bromo-5-ethoxy-4-[2-(mesitylamino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxo-N-(2-phenylethyl)acetamide in lab experiments is its high potency and specificity towards disease-related enzymes and pathways. It also has low toxicity and is well-tolerated in animal studies. However, one of the limitations of using this compound is its limited solubility in aqueous media, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for research on 2-(2-{3-bromo-5-ethoxy-4-[2-(mesitylamino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxo-N-(2-phenylethyl)acetamide. One potential direction is to optimize its chemical structure to improve its solubility and bioavailability. Another direction is to study its potential in combination therapy with other drugs to enhance its therapeutic efficacy. Additionally, more studies are needed to investigate its potential in other diseases such as neurodegenerative disorders and cardiovascular diseases.
Conclusion:
This compound is a promising compound with potential therapeutic applications in various diseases. Its mechanism of action involves the inhibition of enzymes and pathways involved in disease progression, leading to biochemical and physiological effects such as cell cycle arrest, apoptosis, and reduction of inflammation. While it has advantages such as high potency and specificity, its limited solubility remains a challenge. Future research directions include optimizing its chemical structure and studying its potential in combination therapy and other diseases.

Synthesis Methods

The synthesis of 2-(2-{3-bromo-5-ethoxy-4-[2-(mesitylamino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxo-N-(2-phenylethyl)acetamide involves the condensation of 3-bromo-5-ethoxy-4-(2-mesitylamino-2-oxoethyl)benzaldehyde with hydrazine hydrate followed by the reaction with N-(2-phenylethyl)acetamide. The reaction is carried out in a solvent such as ethanol or methanol at a specific temperature and pressure. The product is then purified using various techniques such as recrystallization, column chromatography, or HPLC.

Scientific Research Applications

2-(2-{3-bromo-5-ethoxy-4-[2-(mesitylamino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxo-N-(2-phenylethyl)acetamide has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases such as cancer, diabetes, and inflammation. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In diabetes research, it has been shown to improve glucose homeostasis and insulin sensitivity. In inflammation research, it has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.

Properties

Molecular Formula

C30H33BrN4O5

Molecular Weight

609.5 g/mol

IUPAC Name

N//'-[(E)-[3-bromo-5-ethoxy-4-[2-oxo-2-(2,4,6-trimethylanilino)ethoxy]phenyl]methylideneamino]-N-(2-phenylethyl)oxamide

InChI

InChI=1S/C30H33BrN4O5/c1-5-39-25-16-23(17-33-35-30(38)29(37)32-12-11-22-9-7-6-8-10-22)15-24(31)28(25)40-18-26(36)34-27-20(3)13-19(2)14-21(27)4/h6-10,13-17H,5,11-12,18H2,1-4H3,(H,32,37)(H,34,36)(H,35,38)/b33-17+

InChI Key

YZXCIIGELAPOTJ-ATZGPIRCSA-N

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=N/NC(=O)C(=O)NCCC2=CC=CC=C2)Br)OCC(=O)NC3=C(C=C(C=C3C)C)C

SMILES

CCOC1=C(C(=CC(=C1)C=NNC(=O)C(=O)NCCC2=CC=CC=C2)Br)OCC(=O)NC3=C(C=C(C=C3C)C)C

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=NNC(=O)C(=O)NCCC2=CC=CC=C2)Br)OCC(=O)NC3=C(C=C(C=C3C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.